alpha-N-Nitroso-D-fructose-L-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-N-Nitroso-D-fructose-L-glycine: is a chemical compound with the molecular formula C8H14N2O8 and a molecular weight of 266.205 g/mol . It is a nitrosated derivative of D-fructose and L-glycine, and it is known for its potential mutagenic properties . This compound is part of a broader class of nitrosamines, which have been studied extensively due to their carcinogenic potential .
Preparation Methods
The synthesis of alpha-N-Nitroso-D-fructose-L-glycine typically involves the nitrosation of D-fructose and L-glycine. This process can be carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) . The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosated product without significant side reactions.
Chemical Reactions Analysis
alpha-N-Nitroso-D-fructose-L-glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
alpha-N-Nitroso-D-fructose-L-glycine has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Researchers study its mutagenic properties to understand the mechanisms of mutagenesis and carcinogenesis.
Mechanism of Action
The mechanism of action of alpha-N-Nitroso-D-fructose-L-glycine involves the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis. The nitroso group reacts with nucleophilic sites in DNA, forming covalent bonds and disrupting the normal structure and function of the DNA molecule . This can result in errors during DNA replication and transcription, leading to mutations and potentially cancer .
Comparison with Similar Compounds
alpha-N-Nitroso-D-fructose-L-glycine is similar to other nitrosated compounds, such as:
alpha-N-Nitroso-D-fructose-L-tryptophan: Another nitrosated derivative of D-fructose and an amino acid, known for its mutagenic properties.
N-nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-nitrosopyrrolidine (NPYR): Another nitrosamine commonly studied for its carcinogenic potential.
What sets this compound apart is its specific structure, which combines the sugar D-fructose with the amino acid L-glycine, leading to unique chemical and biological properties .
Properties
CAS No. |
86334-95-4 |
---|---|
Molecular Formula |
C8H14N2O8 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
2-[nitroso-[(2,3,4,5-tetrahydroxyoxan-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O8/c11-4-2-18-8(16,7(15)6(4)14)3-10(9-17)1-5(12)13/h4,6-7,11,14-16H,1-3H2,(H,12,13) |
InChI Key |
MQBUJITXOYJSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)(CN(CC(=O)O)N=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.